molecular formula C23H19FN4O2 B2634872 (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide CAS No. 885182-59-2

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide

Cat. No.: B2634872
CAS No.: 885182-59-2
M. Wt: 402.429
InChI Key: PCXIKVBYHCZUAC-ZZEZOPTASA-N
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
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Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide and its derivatives have been studied for their roles in disease treatment and in understanding the body's biochemical pathways. For example, one study focused on YM758, a compound structurally similar to the one , noted for its role in inhibiting the "funny" If current channel in the heart. The study identified its metabolites in human urine, plasma, and feces, and investigated the role of transporter-mediated renal and hepatic excretion of these metabolites. It emphasized the importance of understanding the relationship between urinary/hepatic elimination and the transport activity for metabolites, potentially highlighting the significance of studying similar compounds for pharmacokinetic and pharmacodynamic profiling (Umehara et al., 2009).

Impurity Identification in Pharmaceutical Preparations

Another aspect of research involves the identification of impurities in drug substances, which is critical for ensuring drug safety and efficacy. For instance, a study on Repaglinide, an anti-diabetic drug, discovered seven unknown impurities through an ultra-performance liquid chromatographic method. These impurities were isolated and their chemical structures were characterized, providing valuable information for quality control and regulatory compliance in pharmaceutical manufacturing (Kancherla et al., 2018).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new compounds with potential therapeutic applications are also a critical area of research. For example, a novel compound with the structure similar to the one was synthesized and characterized using various techniques like IR, NMR, and MS. The compound's cytotoxicity was evaluated, and its binding analysis with human serum albumin was carried out using fluorescence spectroscopy to understand its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).

Understanding Molecular Interactions and Biological Activity

Research also delves into understanding the interactions of these compounds at the molecular level and their biological activity. For instance, a study on a Schiff base and its metal complexes synthesized and characterized the compounds through various analyses and evaluated their antimicrobial activity. The findings suggested that the metal complexes were more active than the free ligand, indicating the potential of such compounds in developing new therapeutic agents (Sadeek et al., 2013).

Properties

IUPAC Name

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-19-11-5-4-10-17(19)22(29)27-21-16-9-3-2-8-15(16)20(26-21)18(14-25)23(30)28-12-6-1-7-13-28/h2-5,8-11H,1,6-7,12-13H2,(H,26,27,29)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIKVBYHCZUAC-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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